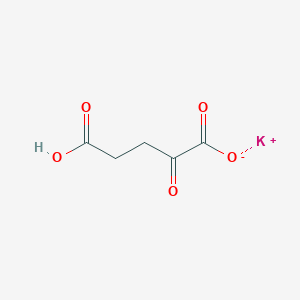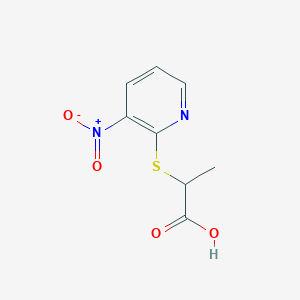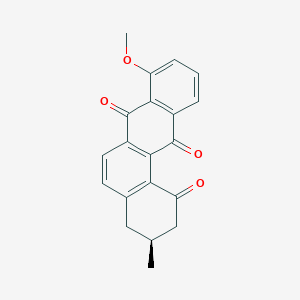![molecular formula C13H11NO2S2 B027733 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde CAS No. 100727-39-7](/img/structure/B27733.png)
4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research. Thioflavin T is a versatile compound that has a wide range of applications in various fields of science, including biochemistry, molecular biology, and neuroscience.
作用機序
Thioflavin T binds to amyloid fibrils through a process known as intercalation. The compound inserts itself between the individual protein molecules that make up the fibril, causing a conformational change that results in the emission of a fluorescent signal. This process is specific to amyloid fibrils and does not occur with other types of proteins.
生化学的および生理学的効果
Thioflavin T has no known biochemical or physiological effects on living organisms. The compound is non-toxic and does not interact with cellular processes in any significant way. However, it is important to note that 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is a fluorescent dye and should be used with caution in experiments involving living cells or animals.
実験室実験の利点と制限
One of the main advantages of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is its high sensitivity and specificity for amyloid fibrils. The compound is able to detect fibrils at very low concentrations, making it a powerful tool for studying the formation and progression of amyloid-related diseases. However, 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T has some limitations in lab experiments. For example, the compound is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is not able to differentiate between different types of amyloid fibrils, which can limit its usefulness in certain research applications.
将来の方向性
There are several future directions for 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T research. One area of interest is the development of new fluorescent probes that are more specific and sensitive for amyloid fibrils. Another area of interest is the use of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T in diagnostic and therapeutic applications for amyloid-related diseases. Finally, there is a need for more research into the mechanism of action of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T and its interactions with amyloid fibrils.
合成法
Thioflavin T is synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of sulfuric acid. The resulting product is then treated with ethyl iodide to form the final compound. The synthesis of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is a relatively simple process that can be performed in a laboratory setting.
科学的研究の応用
Thioflavin T is widely used in scientific research as a fluorescent probe for detecting amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. Thioflavin T is able to bind to these fibrils and emit a fluorescent signal, making it a useful tool for studying the formation and progression of these diseases.
特性
CAS番号 |
100727-39-7 |
|---|---|
製品名 |
4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde |
分子式 |
C13H11NO2S2 |
分子量 |
277.4 g/mol |
IUPAC名 |
4-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C13H11NO2S2/c1-2-14-12(16)11(18-13(14)17)7-9-3-5-10(8-15)6-4-9/h3-8H,2H2,1H3 |
InChIキー |
YBNKADUMLCYNBY-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C=O)SC1=S |
正規SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C=O)SC1=S |
同義語 |
4-[(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]BENZALDEHYDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



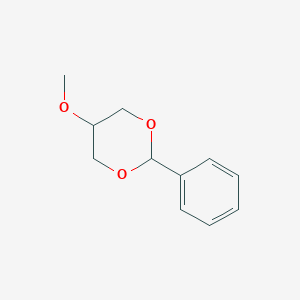
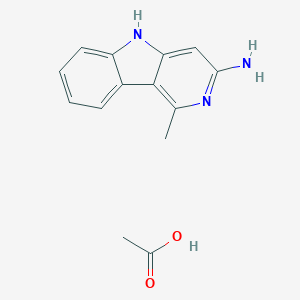
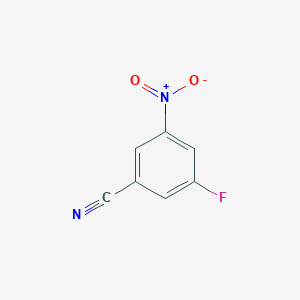

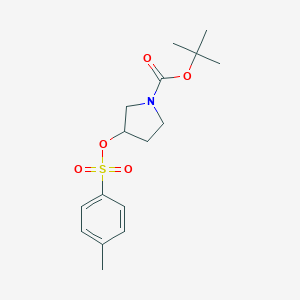
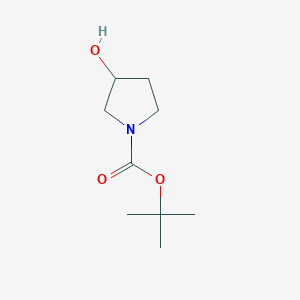

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)


